molecular formula C14H12N4OS B2601706 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide CAS No. 2415563-94-7

6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2601706
CAS No.: 2415563-94-7
M. Wt: 284.34
InChI Key: XLLKUTZQBRTWLX-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Microwave irradiation: This method accelerates chemical reactions using microwave energy.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the treatment of 2-mercaptoaniline with acid chlorides. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

6-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-4-3-5-11-12(8)17-14(20-11)18-13(19)10-7-15-6-9(2)16-10/h3-7H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKUTZQBRTWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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